

Application Note: Glycol Dilaurate as a Bio-Based Plasticizer in Polymeric Systems

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Compound of Interest

Compound Name: Glycol dilaurate

CAS No.: 624-04-4

Cat. No.: B1593887

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Abstract & Strategic Rationale

The transition from petrochemical-based plasticizers (e.g., phthalates) to bio-derived alternatives is a critical directive in modern polymer science and pharmaceutical packaging.

Glycol Dilaurate—specifically Ethylene **Glycol Dilaurate** (EGDL) and Propylene **Glycol Dilaurate** (PGDL)—represents a class of low-molecular-weight, aliphatic ester plasticizers.^[1]

Unlike hydrophilic plasticizers (e.g., glycerol, low-MW PEG) which often suffer from phase separation and high migration rates in hydrophobic matrices, **glycol dilaurates** offer a unique amphiphilic balance. The central glycol moiety provides compatibility with polar ester groups in polymers like Poly(lactic acid) (PLA) or PLGA, while the lauric acid (C12) tails facilitate chain separation via steric hindrance and lubrication.

This guide details the synthesis, incorporation, and characterization of **glycol dilaurate** as a plasticizer, with a specific focus on enhancing the ductility of brittle biopolymers for drug delivery films and packaging.

Chemical Basis & Mechanism of Action

To effectively utilize **glycol dilaurate**, one must understand the thermodynamics of its interaction with the polymer matrix.

The Plasticization Mechanism

Glycol dilaurate functions primarily through the Lubricity Theory and Free Volume Theory:

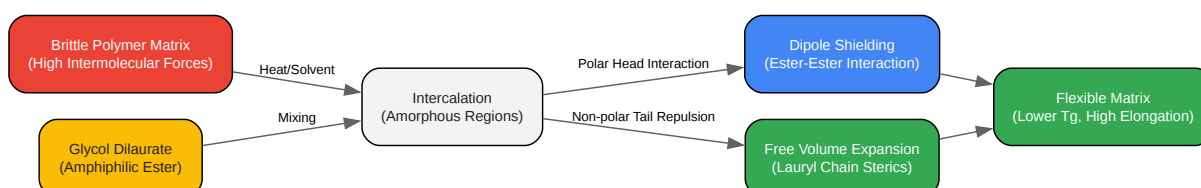
- Intercalation: The small molecule penetrates the amorphous regions of the polymer.
- Shielding: The carbonyl groups of the dilaurate interact with the polar sites of the polymer (e.g., the ester linkage in PLA), shielding polymer-polymer interactions (dipole-dipole).
- Free Volume Expansion: The flexible C12 aliphatic chains push polymer chains apart, increasing free volume and significantly lowering the Glass Transition Temperature ().

Structural Advantages[1]

- Molecular Weight (~426-440 g/mol): Low enough for rapid intercalation, high enough to reduce volatility compared to short-chain alcohols.[1]
- Lipophilicity: High LogP (~10.[1]8) ensures excellent retention in hydrophobic matrices and resistance to water extraction, a common failure point for glycerol-plasticized films.[1]

Visualization: Mechanism of Action

The following diagram illustrates the interference of **glycol dilaurate** within a PLA matrix.



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Figure 1: Mechanistic pathway of **glycol dilaurate** plasticization.[1] The molecule disrupts polymer-polymer interactions through dipole shielding and increases free volume via steric hindrance of the lauryl tails.

Protocol A: Synthesis of High-Purity Glycol Dilaurate

Commercial sourcing can be variable.[1] For pharmaceutical applications requiring high purity (low acid value), in-house synthesis via esterification is recommended.[1]

Objective: Synthesize Ethylene **Glycol Dilaurate** (EGDL) with >98% purity.

Reagents

- Lauric Acid (C12:[1]0) - Excess
- Ethylene Glycol (anhydrous)[1]
- Catalyst: p-Toluene Sulfonic Acid (p-TSA) (0.5 wt%) or Immobilized Lipase (e.g., *Candida antarctica* B) for green synthesis.[1]
- Solvent: Toluene (for azeotropic distillation).[1]

Step-by-Step Methodology

- Stoichiometry: Set up a reaction with a 1:2.2 molar ratio of Ethylene Glycol to Lauric Acid. The slight excess of acid drives the reaction to the diester.
- Reaction Setup:
 - Equip a 3-neck round bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
 - Add reagents and solvent (Toluene).[1]
 - Add catalyst (p-TSA).[1]

- Reflux: Heat to reflux (~110-120°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]
- Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution to remove unreacted acid and catalyst.[1]
- Purification:
 - Wash with brine.[1]
 - Dry over anhydrous MgSO₄. [1]
 - Remove solvent via Rotary Evaporator.[1]
 - Critical Step: High-vacuum distillation is required to remove mono-esters if high purity is needed.[1]
- Validation:
 - FTIR: Confirm disappearance of -OH stretch (3200-3600 cm⁻¹) and appearance of strong Ester C=O (1735-1750 cm⁻¹).[1]
 - Acid Value: Titrate to ensure Acid Value < 1.0 mg KOH/g.

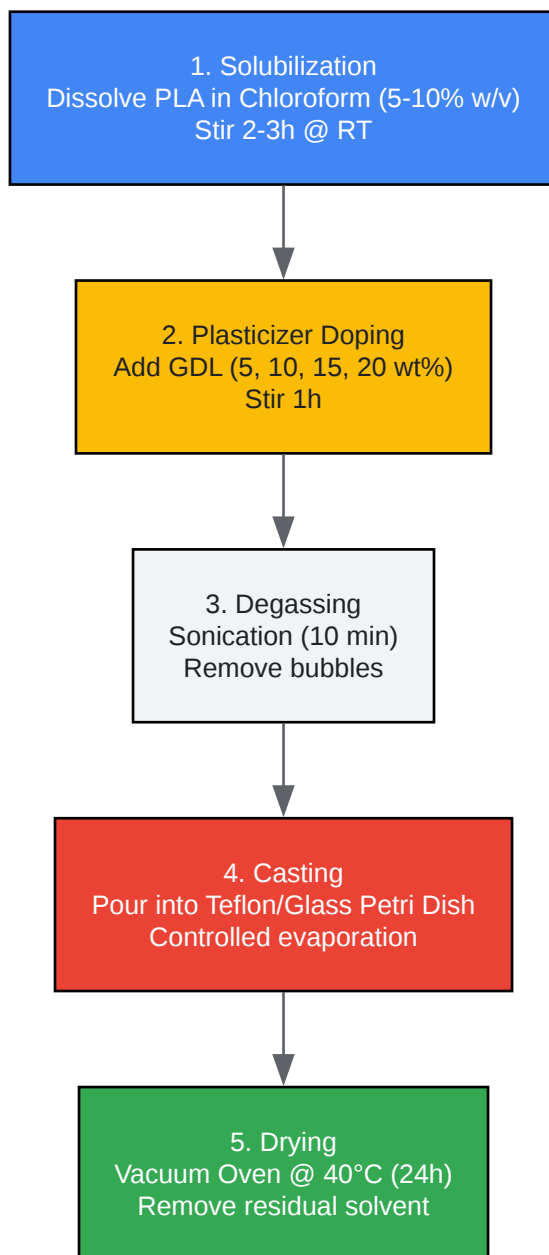
Protocol B: Incorporation into PLA Films (Solvent Casting)[1]

This protocol describes the creation of plasticized Poly(lactic acid) films for drug delivery or packaging testing.

Materials

- PLA (Ingeo™ or similar, Mw ~100k).[1]
- Synthesized **Glycol Dilaurate** (GDL).[1]
- Solvent: Chloroform or Dichloromethane (DCM).[1]

Workflow Diagram



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Figure 2: Solvent casting workflow for preparing GDL-plasticized polymer films.[1]

Detailed Procedure

- Solution Prep: Dissolve PLA in Chloroform to achieve a 5% w/v solution.[1] Stir until optically clear.

- Plasticization: Add **Glycol Dilaurate** at varying weight percentages relative to the polymer (e.g., 10%, 20% w/w).[1]
 - Note: Loadings >25% often lead to phase separation (blooming) due to saturation of the amorphous phase.
- Homogenization: Stir for an additional hour. Briefly sonicate to degas.[1]
- Casting: Pour onto a leveled Teflon-coated glass plate. Cover with a perforated lid to slow evaporation (prevents surface skinning).[1]
- Drying: Allow solvent to evaporate for 24 hours in a fume hood. Transfer to a vacuum oven at 40°C for 48 hours to remove residual solvent.[1]

Performance Evaluation & Data Interpretation

To validate the efficacy of **Glycol Dilaurate**, the following characterization suite is mandatory.

Thermal Analysis (DSC)

Differential Scanning Calorimetry is the gold standard for proving plasticization.[1] You are looking for a depression in the Glass Transition Temperature (

).[1][2][3][4]

Formulation	(°C)	(°C)	Crystallinity (%)	Interpretation
Neat PLA	~60	~170	~3-5	Brittle, glassy at RT.[1]
PLA + 10% GDL	~42	~165	~15	Increased chain mobility allows cold crystallization.[1]
PLA + 20% GDL	~28	~160	~25	Flexible at RT.[1] Significant free volume increase. [1][5]

Data Note: A

drop of >10°C confirms successful intercalation.

Mechanical Testing (Tensile)

Perform tensile testing (ASTM D882) to measure ductility.[1]

- Modulus: Expect a decrease from ~3 GPa (Neat) to ~1-1.5 GPa (20% GDL).[1]
- Elongation at Break: This is the critical metric.[1] Neat PLA is <5%.[1][6] A successful GDL formulation should yield >150% elongation.[1]

Migration/Leaching Test (Safety)

For pharmaceutical applications, plasticizer migration is a risk.[1]

- Method: Incubate film in distilled water or ethanol (simulant) at 37°C for 72 hours.
- Quantification: Measure weight loss of the film and analyze the supernatant via GC-MS.
- Acceptance: **Glycol dilaurate** has low water solubility (unlike PEG), so migration into aqueous media should be <1% w/w.[1]

Safety & Regulatory Context

- Cosmetic Status: Propylene **Glycol Dilaurate** is widely used in cosmetics (CIR Safe as Used).[1] It is non-irritating and non-sensitizing in standard patch tests [1].[1][6]
- Metabolism: Upon hydrolysis, it yields Glycol (excreted) and Lauric Acid (fatty acid metabolism), making it a "Generally Recognized as Safe" (GRAS) candidate for excipient use, though specific FDA filings for internal use should be verified for the specific glycol type.

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